2-Chloro-5-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFHPCZZAAMJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046558 | |
| Record name | 2-Chloro-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Off-white solid; [MSDSonline] | |
| Record name | 3-Methyl-6-chlorophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
196 °C | |
| Record name | 3-METHYL-6-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ethanol, Greater than 1.00 mg/l in water | |
| Record name | 3-METHYL-6-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.215 g/cu cm | |
| Record name | 3-METHYL-6-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.04 [mmHg] | |
| Record name | 3-Methyl-6-chlorophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Prisms from petroleum ether | |
CAS No. |
615-74-7, 54548-50-4 | |
| Record name | 2-Chloro-5-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-methyl-, monochloro deriv. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054548504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-chloro-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-5-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16Z94994Z4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-METHYL-6-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
45.5 °C | |
| Record name | 3-METHYL-6-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Reaction Pathways of 2 Chloro 5 Methylphenol
Established Synthetic Routes for 2-Chloro-5-methylphenol
The production of this compound can be achieved through several distinct synthetic strategies, each with its own set of advantages and challenges regarding regioselectivity and yield.
Chlorination of m-Cresol (B1676322)
Direct chlorination of m-cresol presents a straightforward approach to synthesizing chlorinated methylphenols. However, controlling the regioselectivity of this electrophilic aromatic substitution reaction is a primary challenge. The chlorination of m-cresol typically yields a mixture of isomers, with the para-product, 4-chloro-3-methylphenol (B1668792), often being the major component. wikipedia.org
The use of sulfuryl chloride (SO2Cl2) as the chlorinating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3), is a common method. mdpi.comresearchgate.net Research has shown that the addition of sulfur-containing catalysts, like diphenyl sulfide (B99878) or poly(alkylene sulfide)s, can significantly enhance the para-selectivity of the chlorination of m-cresol. researchgate.netcardiff.ac.uk For instance, the SO2Cl2/diphenyl sulfide/AlCl3 system has been reported to yield the para-isomer in 83% yield with a para/ortho ratio of 7.5. cardiff.ac.uk While this method primarily favors the para-isomer, the ortho-product, which includes 2-chloro-3-methylphenol (B31080) and 6-chloro-3-methylphenol, is also formed. mdpi.comresearchgate.net
| Catalyst System | Reagents | Product Distribution (para/ortho) | Reference |
| AlCl3 / Sulphur Compound | m-cresol, SO2Cl2 | Mixture, favors para-isomer | mdpi.com |
| Diphenyl Sulfide / AlCl3 | m-cresol, SO2Cl2 | 7.5 | cardiff.ac.uk |
| Dibutyl Sulfide / AlCl3 | m-cresol, SO2Cl2 | 17.3 | cardiff.ac.uk |
| 5,18-Dithiadocosane / AlCl3 | m-cresol, SO2Cl2 | 20.7 | cardiff.ac.uk |
Multi-step Syntheses from Dichlorinated Precursors
Historically, a more controlled synthesis of 2-chloro-m-cresol has been achieved through a multi-step pathway to circumvent the regioselectivity issues of direct chlorination. wikipedia.org This method often involves the strategic introduction of functional groups to direct the chlorination to the desired position. A classic approach involves the para-selective nitration of m-cresol, followed by the conversion of the nitro group into a diazonium salt. A subsequent Sandmeyer reaction can then be used to introduce the chlorine atom at the 2-position. wikipedia.org This multi-step process, while more complex, offers a higher degree of control over the final product's isomeric purity.
Hydroxylation of Chlorinated Toluene (B28343) Derivatives
An alternative synthetic route involves the hydroxylation of a pre-existing chlorinated toluene derivative. For instance, 5-chloro-2-methylphenol (B1581992) can be synthesized from 5-chloro-2-methylaniline. scientificlabs.co.uk This transformation typically involves the diazotization of the amino group followed by hydrolysis of the resulting diazonium salt to introduce the hydroxyl group.
Furthermore, 5-chloro-2-methylphenol has been identified as a hydroxylation product of p-chlorotoluene. scientificlabs.co.ukchemsrc.com This transformation can be mediated by model complexes of cytochrome P-450, highlighting a potential biochemical route to this compound. chemsrc.com
Reaction Mechanisms Involving this compound
The chemical behavior of this compound is dictated by the electronic effects of its substituents—the activating hydroxyl and methyl groups and the deactivating but ortho, para-directing chloro group. These groups influence the molecule's participation in electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions
Phenols are highly susceptible to electrophilic aromatic substitution due to the strong activating and ortho, para-directing nature of the hydroxyl group. byjus.com The electron-rich aromatic ring readily reacts with electrophiles. byjus.com In this compound, the hydroxyl and methyl groups are activating, while the chlorine atom is deactivating yet ortho, para-directing. The positions open for substitution are influenced by the combined directing effects of these groups.
Common electrophilic aromatic substitution reactions for phenols include:
Nitration: Reaction with nitric acid can introduce a nitro group onto the aromatic ring. byjus.com
Halogenation: Phenols undergo halogenation even without a Lewis acid catalyst. byjus.com
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, although they can be complicated by the reactivity of the hydroxyl group. youtube.com
The regiochemical outcome of these reactions on this compound will be a result of the synergistic and antagonistic directing effects of the existing substituents.
Nucleophilic Aromatic Substitution Pathways
Aryl halides are generally unreactive towards nucleophilic aromatic substitution unless the ring is activated by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orglibretexts.org The presence of a chlorine atom on the ring of this compound makes it a potential substrate for such reactions.
The accepted mechanism for nucleophilic aromatic substitution on activated aryl halides is a two-step addition-elimination process. libretexts.orglibretexts.org
Addition: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily lost. libretexts.orglibretexts.org
Elimination: The leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the ring is restored. libretexts.orglibretexts.org
Oxidation Reactions of the Hydroxyl Group
The phenolic hydroxyl group of this compound is susceptible to oxidation, a reaction that can lead to the formation of quinone-type structures. The specific products formed depend on the oxidant and reaction conditions. While direct oxidation studies on this compound are not extensively detailed, the reactivity of related substituted phenols provides a strong indication of its behavior.
Generally, the oxidation of phenols can be achieved using a variety of reagents. For instance, the oxidation of alkylphenols with chlorine dioxide can result in the formation of quinones alongside products of oxidative chlorination. researchgate.net The use of a vanadium catalyst, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), in conjunction with chlorine dioxide has been shown to increase the selectivity for quinone formation over chlorination. researchgate.net Another effective method for oxidizing phenols to quinones involves using sodium perborate (B1237305) supported on wet montmorillonite (B579905) K10, which can proceed at room temperature without a solvent. scielo.br
In the case of this compound, oxidation would be expected to yield 2-chloro-5-methyl-1,4-benzoquinone. This transformation involves the oxidation of the phenol (B47542) to a phenoxy radical, followed by further oxidation and rearrangement to form the corresponding p-quinone. The presence of the methyl group para to the chlorine atom directs the oxidation to form this specific isomer.
Table 1: Representative Oxidation Systems for Phenols
| Oxidizing System | Substrate Type | Typical Products | Reference |
| Chlorine Dioxide (ClO₂) / VO(acac)₂ | Alkylphenols | Quinones | researchgate.net |
| Sodium Perborate / Wet Montmorillonite K10 | Phenols | p-Quinones | scielo.br |
| Fremy's Salt (Potassium nitrosodisulfonate) | Phenols | p-Quinones | universiteitleiden.nl |
| Ceric Ammonium Nitrate (CAN) | p-Brominated Phenols | p-Quinones | universiteitleiden.nl |
Reduction Reactions of the Aromatic Ring
The aromatic ring of this compound can undergo reduction, typically through catalytic hydrogenation. This process can lead to two main types of reactions: hydrodechlorination (HDC), where the chlorine atom is replaced by a hydrogen atom, and/or hydrogenation of the benzene (B151609) ring to form a cyclohexanol (B46403) or cyclohexanone (B45756) derivative. The outcome is highly dependent on the catalyst and reaction conditions.
Catalytic hydrogenation of chlorophenols is a well-studied process for detoxification of wastewater. acs.org Palladium-based catalysts, particularly palladium on carbon (Pd/C), are commonly used for hydrodechlorination. nih.gov For instance, the hydrogenation of 4-chlorophenol (B41353) over a Pd/C catalyst can lead to the formation of phenol. nih.gov
More advanced catalytic systems can achieve both dechlorination and ring saturation. Electrocatalytic hydrogenation using Ruthenium (Ru) as a catalyst has shown high efficiency in the complete hydrogenation of chlorophenols to cyclohexanol, a less toxic and value-added chemical. chromatographyonline.com This process involves both hydrodechlorination and subsequent hydrosaturation of the phenol ring. chromatographyonline.com For this compound, complete reduction would yield 4-methylcyclohexanol.
Table 2: Catalysts for Reduction of Chlorophenols
| Catalyst | Reaction Type | Typical Product from Chlorophenol | Reference |
| Palladium on Carbon (Pd/C) | Hydrodechlorination | Phenol | nih.gov |
| Ruthenium (Ru) electrode | Electrocatalytic Hydrogenation (Hydrodechlorination & Hydrosaturation) | Cyclohexanol | chromatographyonline.com |
Derivatization Strategies for this compound
This compound serves as a versatile starting material for the synthesis of various derivatives. These derivatization strategies are employed for diverse applications, ranging from enhancing analytical detection to creating complex molecules for further synthetic applications.
Formation of Chloroformate Derivatives
The hydroxyl group of this compound can be readily converted into a chloroformate ester by reaction with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. This reaction introduces a highly reactive chloroformyl group, creating a valuable intermediate for further synthesis, such as the preparation of carbonates and carbamates.
The synthesis of bis-carbonic acid esters from substituted phenols using phosgene is a known industrial process, though it presents safety challenges due to the high toxicity of phosgene. google.com The reaction typically involves treating the phenol with phosgene in the presence of a base to neutralize the hydrogen chloride byproduct. For this compound, this would result in the formation of 2-chloro-5-methylphenyl chloroformate.
Silylation for Analytical Purposes (e.g., Trimethylsilyl (B98337) Ethers)
For analytical purposes, particularly gas chromatography (GC) coupled with mass spectrometry (MS), phenolic compounds are often derivatized to increase their volatility and thermal stability. Silylation is a common derivatization technique where the acidic proton of the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (TMS) group.
The reaction converts the polar phenol into a less polar, more volatile silyl ether. A widely used silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). acs.orgnih.gov Studies on chlorophenols show that derivatization with BSTFA can be very rapid, often completing in seconds at room temperature, especially when acetone (B3395972) is used as the solvent. acs.orgresearchgate.net The resulting trimethylsilyl ether of this compound is then amenable to GC-MS analysis, allowing for its sensitive detection and quantification in various matrices. scielo.br
Table 3: Silylation of Chlorophenols for GC-MS Analysis
| Reagent | Solvent | Reaction Time (Room Temp) | Purpose | Reference |
| BSTFA (+1% TMCS) | Acetone | < 15 seconds | Quantitative derivatization | acs.orgnih.govresearchgate.net |
| BSTFA (+1% TMCS) | Dichloromethane, Hexane | > 1 hour | Quantitative derivatization | acs.orgresearchgate.net |
| BSTFA (gaseous phase) | On-fiber (SPME) | 5 minutes | Derivatization after extraction | chromatographyonline.com |
Preparation of Functionalized Derivatives for Further Synthesis
This compound is a valuable building block in organic synthesis. Its phenoxy group can be incorporated into larger molecules through etherification or used to construct heterocyclic systems.
Ether Synthesis: The phenolic hydroxyl group can be deprotonated with a base and reacted with an alkyl halide in a Williamson ether synthesis. For example, this compound has been used in the synthesis of 3-(2-chloro-5-methylphenoxy)piperidine (B1648662) via etherification with a suitable 3-substituted piperidine (B6355638) precursor. It can also be reacted with epichlorohydrin (B41342) to form glycidyl (B131873) ethers, which are precursors to epoxy resins and other functional materials.
Heterocycle Synthesis: The compound serves as a key starting material for more complex heterocyclic structures. It has been used in the synthesis of functionalized coumarins (2-oxo-2H-chromenes) by reacting it with dimethyl acetylenedicarboxylate (B1228247) in the presence of triphenylphosphine. researchgate.net Furthermore, this compound was a crucial component in one of the total syntheses of Nigellicine, an indazole alkaloid. In this synthesis, it was first transformed into a protected amide, which then underwent cyclization to form an isatin (B1672199) intermediate.
These examples highlight the utility of this compound as a versatile platform for accessing a wide range of more complex and functionalized molecules. lookchem.com
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural analysis of 2-Chloro-5-methylphenol, offering detailed insights into its proton and carbon framework.
¹H NMR Spectral Analysis and Proton Assignment
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. In a typical analysis using Dimethyl Sulfoxide-d6 (DMSO-d6) as the solvent, the spectrum exhibits several key resonances. rsc.org The hydroxyl proton (-OH) appears as a singlet at approximately 9.94 ppm. The aromatic protons show a more complex pattern due to their coupling. A multiplet observed between 7.13-7.16 ppm is assigned to the proton at the C6 position. The proton at the C4 position presents as a singlet at 6.80 ppm, and the proton at the C3 position is observed as a doublet at 6.57 ppm with a coupling constant (J) of 8.0 Hz. The methyl group (-CH₃) protons resonate as a sharp singlet at 2.34 ppm. rsc.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
| OH | 9.94 | Singlet | - |
| H-6 | 7.13-7.16 | Multiplet | - |
| H-4 | 6.80 | Singlet | - |
| H-3 | 6.57 | Doublet | 8.0 |
| CH₃ | 2.34 | Singlet | - |
| Table 1: ¹H NMR spectral data for this compound in DMSO-d6. rsc.org |
¹³C NMR Spectral Analysis and Carbon Assignment
Complementing the proton data, the ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. In DMSO-d6, the carbon attached to the hydroxyl group (C-1) resonates at approximately 152.71 ppm. The carbon bearing the methyl group (C-5) is found at 137.49 ppm. The signal for the carbon atom attached to the chlorine (C-2) appears at 117.18 ppm. The remaining aromatic carbons, C-6, C-3, and C-4, show signals at 129.33 ppm, 116.68 ppm, and 120.65 ppm, respectively. The methyl carbon itself gives a signal at 20.49 ppm. rsc.org
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 152.71 |
| C-5 | 137.49 |
| C-6 | 129.33 |
| C-4 | 120.65 |
| C-2 | 117.18 |
| C-3 | 116.68 |
| CH₃ | 20.49 |
| Table 2: ¹³C NMR spectral data for this compound in DMSO-d6. rsc.org |
Two-Dimensional NMR Techniques for Structural Elucidation
For unambiguous assignment of proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY spectra establish correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the aromatic ring.
HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure and confirming the substitution pattern on the benzene (B151609) ring.
Quantitative ³¹P NMR Spectroscopy for Hydroxyl Group Characterization
Quantitative ³¹P NMR spectroscopy is a powerful and precise analytical method for the characterization and quantification of hydroxyl groups in phenolic compounds. jove.comjove.com This technique involves the derivatization of the hydroxyl group with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyldioxaphospholane. nih.govacs.org The resulting phosphitylated derivative yields a sharp signal in the ³¹P NMR spectrum. nih.gov The chemical shift of this signal is characteristic of the electronic environment of the phenolic hydroxyl group. jove.com By using an internal standard, this method allows for the accurate quantification of the hydroxyl content in a sample. jove.comnih.gov This approach is highly reproducible and has become a routine tool for the analysis of various phenolic structures. jove.com
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Fragmentation Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal technique for the identification of this compound in complex mixtures. sigmaaldrich.com The mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern is observed for the molecular ion, with a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
The fragmentation pattern provides further structural confirmation. In the mass spectrum of this compound, the molecular ion is observed at m/z 142. The most abundant peak, or base peak, is typically found at m/z 107, resulting from the loss of a chlorine atom. nih.gov
| m/z | Relative Intensity | Proposed Fragment |
| 142 | Moderate | [M]⁺ (Molecular Ion) |
| 107 | High (Base Peak) | [M-Cl]⁺ |
| Table 3: Key fragments in the mass spectrum of this compound. nih.gov |
This combination of chromatographic retention time and mass spectral data provides a high degree of confidence in the identification and analysis of this compound. sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₇H₇ClO), the exact mass provides unambiguous confirmation of its molecular formula.
The theoretical exact mass of this compound is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, and ¹⁶O). This calculated value serves as a benchmark for experimental measurements.
Key Data from HRMS Analysis:
Molecular Formula: C₇H₇ClO
Computed Exact Mass: 142.0185425 Da nih.gov
Experimental determination via HRMS would yield a mass value extremely close to this computed value, typically within a few parts per million (ppm), thus confirming the elemental formula and distinguishing it from other isobaric compounds.
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₇H₇ClO | nih.gov |
| Computed Monoisotopic Mass | 142.0185425 Da | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the fragmentation pathways of this compound, which helps in its structural confirmation and differentiation from its isomers.
In a typical MS/MS experiment, the molecular ion of this compound ([M]+• at m/z 142) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.
Observed Fragmentation Patterns:
Precursor Ion: m/z 142 (and its isotopic peak at m/z 144 due to ³⁷Cl)
Major Fragment Ion: m/z 107. This prominent peak corresponds to the loss of a chlorine radical (•Cl), followed by the loss of a hydrogen atom and rearrangement to a stable tropylium-like cation. nih.gov
Other Significant Fragments: A peak at m/z 77 is also observed, which is characteristic of a phenyl cation, arising from the further fragmentation of the [M-Cl]+ ion. nih.gov
The fragmentation pattern, particularly the base peak at m/z 107, serves as a fingerprint for this compound in mass spectrometric analysis. nih.gov The relative intensities of these fragments can be used to distinguish it from other chloromethylphenol isomers.
Table 2: Key MS/MS Fragments of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Reference |
| 142 | 107 | Cl, H | nih.gov |
| 142 | 77 | Cl, C₂H₂ | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its phenolic hydroxyl group, aromatic ring, and carbon-chlorine bond.
Characteristic IR Absorption Bands:
O-H Stretching: A broad band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group, often broadened due to hydrogen bonding.
C-H Stretching (Aromatic): Peaks are generally found just above 3000 cm⁻¹.
C-H Stretching (Aliphatic): Peaks corresponding to the methyl (-CH₃) group appear just below 3000 cm⁻¹.
C=C Stretching (Aromatic): Several sharp bands are present in the 1400-1600 cm⁻¹ region, indicative of the aromatic ring.
C-O Stretching: A strong band in the 1200-1300 cm⁻¹ range is attributed to the stretching vibration of the C-O bond of the phenol (B47542).
C-Cl Stretching: The absorption due to the C-Cl bond typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹.
Analysis of the full spectrum, including the fingerprint region, allows for a detailed confirmation of the compound's functional groups. chemicalbook.com
Table 3: IR Spectral Data for this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type |
| Hydroxyl (-OH) | 3200-3600 | Stretching (broad) |
| Aromatic C-H | >3000 | Stretching |
| Methyl C-H | <3000 | Stretching |
| Aromatic C=C | 1400-1600 | Stretching |
| Phenolic C-O | 1200-1300 | Stretching |
| Carbon-Chlorine (C-Cl) | 600-800 | Stretching |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions.
The crystal structure of this compound reveals two independent molecules in the asymmetric unit. researchgate.net The packing of these molecules in the crystal lattice is stabilized by a network of non-covalent interactions.
Key Crystallographic Findings:
Intermolecular Interactions: The crystal structure is characterized by O-H···O hydrogen bonds, which link the molecules into chains. researchgate.net
These detailed structural insights are invaluable for understanding the physical properties of this compound in its solid state and for computational modeling studies.
Table 4: Crystallographic Interaction Data for this compound
| Interaction Type | Description | Reference |
| O-H···O Hydrogen Bonding | Forms chains of molecules within the crystal. | researchgate.net |
| C-H···π Interactions | Involves hydrogen atoms and the aromatic ring system. | researchgate.net |
| π-π Stacking | Occurs between adjacent aromatic rings. | researchgate.net |
| O-H···Cl (Intramolecular) | Hydrogen bond within a single molecule. | researchgate.net |
| C-H···Cl (Intermolecular) | Interaction between molecules. | researchgate.net |
Chromatographic Methods in Research Applications
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, often in complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.
HPLC is a versatile technique for the analysis of moderately polar compounds like this compound. Method development focuses on optimizing separation from isomers and other related compounds.
A typical reversed-phase (RP) HPLC method utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. sielc.com
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure good peak shape for the phenolic analyte. sielc.com
Detection: UV detection is frequently used, with the wavelength set to an absorption maximum of the compound (e.g., 280 nm) for optimal sensitivity. scirp.org
Column Selection: Columns with low silanol (B1196071) activity, such as Newcrom R1, can provide improved separation and peak symmetry. sielc.com
For enhanced sensitivity and specificity, especially in trace analysis, pre-column derivatization with a UV-active or fluorescent tag can be employed. scirp.org
Gas chromatography is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. It is widely used for quantitative analysis in environmental and industrial samples. epa.gov
GC Method Parameters:
Column: Open-tubular, capillary columns are preferred for their high resolution. Fused-silica columns with a nonpolar (e.g., DB-5) or intermediate polarity stationary phase are commonly used. epa.govsettek.com
Injection: A split/splitless injector is typically used.
Detector: A Flame Ionization Detector (FID) is a common choice for underivatized phenols. settek.com For higher sensitivity and selectivity, especially in complex matrices, a Mass Spectrometer (MS) detector is used (GC-MS). researchgate.net
Derivatization: To improve volatility and chromatographic performance, phenols can be derivatized. Common derivatizing agents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.govsettek.com
Quantitative analysis by GC involves creating a calibration curve using standards of known concentrations and is a cornerstone of regulatory methods like EPA Method 8041A. epa.govsettek.com
Preparative Chromatography for Isolation and Purification
Preparative chromatography is a critical technique employed in research for the isolation and purification of specific compounds from complex mixtures, such as reaction products or natural extracts. Unlike analytical chromatography, which aims to identify and quantify substances, the primary goal of preparative chromatography is to separate and collect a significant quantity of a pure compound for further study, structural elucidation, or use as a reference standard. The principles are similar, but preparative-scale operations involve larger columns, higher sample loads, and greater solvent volumes.
For this compound, both preparative high-performance liquid chromatography (HPLC) and conventional column chromatography are effective methods for obtaining the compound in a highly purified form. rsc.org The choice of method often depends on the required purity, the quantity of material needed, and the nature of the impurities to be removed.
Research Findings in Chromatographic Purification
Detailed research has demonstrated the successful isolation of this compound from synthetic reaction mixtures using chromatographic techniques. In one study, the compound was purified following the chlorination of 2-bromo-5-methylphenol. The isolation was achieved by column chromatography using petroleum ether as the eluent, yielding the product as a white solid with a purity of 98%. rsc.org
Furthermore, analytical reverse-phase HPLC methods developed for this compound are often designed to be scalable for preparative purposes. sielc.com Such methods can be adapted to isolate the target compound from its isomers or other impurities. The process involves transitioning from an analytical column (typically with a small internal diameter) to a larger preparative column. This scale-up requires adjusting parameters such as flow rate, injection volume, and sample concentration to maximize throughput while maintaining the necessary resolution for separation. lcms.cz For instance, a method developed on an analytical column can be used to determine the maximum sample load before scaling up to a preparative column to purify gram-scale quantities. lcms.cz
The separation of phenolic isomers, which can be a significant challenge, often relies on the unique selectivity offered by different stationary phases. While standard C18 (octadecylsilyl) columns are widely used, phenyl columns can provide enhanced selectivity for aromatic compounds due to π-π interactions in addition to hydrophobic interactions. shimadzu.com
Chromatographic Systems and Conditions
The selection of the stationary phase (column) and mobile phase is crucial for achieving effective separation. For this compound and its isomers, reversed-phase chromatography is a common approach. sielc.comresearchgate.net In this mode, a nonpolar stationary phase is used with a polar mobile phase. The table below summarizes typical conditions that can be applied or adapted for the preparative purification of this compound.
| Parameter | Condition 1 (Scalable Analytical Method) | Condition 2 (Isomer Separation) | Condition 3 (General Preparative) |
|---|---|---|---|
| Compound | This compound | Chlorocresol Isomers | Related Phenoxy Compound |
| Technique | Reverse-Phase HPLC | Reverse-Phase HPLC | Preparative HPLC |
| Stationary Phase (Column) | Newcrom R1 (low silanol activity) sielc.com | ZORBAX Eclipse Plus C8 researchgate.net | C18 (5 µm, 250 × 21.2 mm) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com | 0.05% Phosphoric Acid : Acetonitrile : Methanol (15:24:61 v/v/v) researchgate.net | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) (70:30) |
| Elution Mode | Isocratic | Isocratic | Isocratic |
| Detection | UV (Wavelength not specified) | UV at 220 nm researchgate.net | UV at 254 nm |
| Note | Method is described as scalable for preparative separation. For Mass Spectrometry compatibility, formic acid can replace phosphoric acid. sielc.com | Method developed for the determination of chlorocresol (an isomer) in pharmaceutical products. researchgate.net | Conditions used for a derivative of this compound, illustrating a typical preparative setup. |
The successful application of preparative HPLC can yield products with very high purity. For example, in the purification of a different chlorinated compound using an optimized preparative HPLC method, a final purity of 99.01% was achieved with an average recovery rate of 82.7%. nih.gov This demonstrates the effectiveness of the technique in producing research-grade materials.
Environmental Fate and Transformation in Academic Studies
Abiotic Degradation Mechanisms
The breakdown of 2-chloro-5-methylphenol through non-biological pathways is a critical aspect of its environmental behavior. These abiotic processes primarily involve photodegradation, hydrolysis, and oxidation.
Photodegradation Pathways and Kinetics
Photodegradation, the decomposition of chemical compounds by light, is a significant transformation route for this compound. Scientific studies have shown that it is susceptible to breakdown through both direct absorption of light and indirect photochemical reactions. nih.govatamanchemicals.com
Direct photolysis occurs when a molecule absorbs light energy, leading to its chemical alteration. This compound absorbs ultraviolet (UV) radiation at wavelengths above 290 nm, which is within the solar spectrum reaching the Earth's surface, indicating its potential for direct degradation by sunlight. nih.govatamanchemicals.com Research on structurally related compounds, such as other chlorophenols and dichlorophenols, supports this, showing they undergo photodegradation when exposed to sunlight or UV light. nih.govatamanchemicals.com A common transformation in this process is the replacement of chlorine atoms with hydroxyl groups, which can subsequently lead to the formation of polymeric substances. atamanchemicals.com
Indirect photolysis involves the generation of highly reactive chemical species by photosensitizers (light-absorbing compounds) present in the environment, which then attack and degrade the target compound. In aquatic systems, the hydroxyl radical (•OH) is a primary and powerful oxidant. researchgate.net The reaction with photochemically-produced hydroxyl radicals represents a key degradation pathway for this compound. nih.govatamanchemicals.com In the atmosphere, the estimated half-life for this reaction is about 15 hours. nih.gov For similar chlorinated phenols, studies have confirmed that indirect photolysis driven by hydroxyl radicals is a predominant degradation mechanism, frequently resulting in the formation of quinone-like intermediates.
One study focusing on the aquatic environment observed the indirect photolysis of this compound in water containing humic acid, a natural photosensitizer. The degradation half-life varied from 3.3 to 46 hours, contingent on the light source (artificial light or sunlight). atamanchemicals.com
A prominent advanced oxidation process for water treatment is photocatalytic degradation using semiconductor materials, most notably titanium dioxide (TiO₂). When TiO₂ is illuminated with UV light, it generates potent hydroxyl radicals that can efficiently mineralize a wide range of organic pollutants. sci-hub.se
Research has confirmed the effectiveness of TiO₂ in breaking down this compound. The degradation rate in aqueous solutions was markedly increased when ultrasonication was combined with TiO₂ and hydrogen peroxide (H₂O₂). chemicalbook.comnih.govalkalisci.com The highest rate of degradation was achieved with the synergistic US/TiO₂/H₂O₂ system. nih.gov Kinetic analyses have determined that the degradation follows a pseudo-first-order reaction model. nih.gov The critical role of hydroxyl radicals in this process was substantiated in experiments using radical scavengers. nih.gov
Comparative studies on various substituted phenols have revealed that chloromethylphenols degrade more rapidly than chloronitrophenols. This difference is attributed to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring and makes it less susceptible to attack by hydroxyl radicals. capes.gov.brresearchgate.net
Interactive Data Table: Research Findings on Photocatalytic Degradation
| Parameter | Finding |
| Catalyst | Titanium Dioxide (TiO₂) chemicalbook.comnih.govalkalisci.com |
| Enhancing Agent | Hydrogen Peroxide (H₂O₂) chemicalbook.comnih.govalkalisci.com |
| Mechanism | Follows pseudo-first-order kinetics nih.gov |
| Primary Reactant | Hydroxyl Radicals (•OH) nih.gov |
| Comparative Rate | Degrades faster than chloronitrophenols capes.gov.brresearchgate.net |
Indirect Photolysis via Hydroxyl Radicals
Hydrolysis Stability in Aqueous Environments
Hydrolysis is a chemical reaction where water breaks down a compound. Phenolic compounds, including this compound, are generally known to be resistant to this process under typical environmental pH and temperature conditions. nih.govatamanchemicals.com Specific studies have verified the hydrolytic stability of this compound across a range of pH values. atamanchemicals.comatamanchemicals.com Consequently, hydrolysis is not considered a significant environmental degradation pathway for this chemical in aquatic settings. atamanchemicals.comatamanchemicals.com
Oxidation Processes in Environmental Matrices
Beyond light-induced reactions, other oxidation processes can contribute to the transformation of this compound. The phenol (B47542) functional group is susceptible to oxidation, which can lead to the formation of products such as quinones. The compound is known to be incompatible with strong oxidizing agents, highlighting its potential to undergo oxidation. fishersci.sefishersci.com
Biotic Degradation Mechanisms (Biodegradation)
The transformation and removal of this compound from the environment are significantly influenced by the metabolic activities of microorganisms. Biotic degradation, or biodegradation, represents a key process in the natural attenuation of this and other chlorophenolic compounds. This section explores the microbial pathways, enzymatic mechanisms, and specific bacterial strains involved in the breakdown of this compound.
Microbial Degradation Pathways of Chlorophenols
The microbial degradation of chlorophenols, including chloromethylphenols like this compound, generally proceeds through a series of enzymatic reactions that ultimately convert the complex aromatic structure into simpler, less harmful compounds that can enter central metabolic cycles. d-nb.infonih.gov The initial steps typically involve the hydroxylation of the aromatic ring, leading to the formation of substituted catechols. d-nb.infonih.govfrontiersin.org These catechols are key intermediates that are then susceptible to ring cleavage through two primary aerobic pathways: the ortho-cleavage pathway and the meta-cleavage pathway. d-nb.infonih.gov
Aerobic biodegradation is a major route for the environmental breakdown of chlorophenols. In these pathways, molecular oxygen is used as a co-substrate by oxygenase enzymes to initiate the degradation process. d-nb.infonih.gov For chloromethylphenols, this typically involves an initial hydroxylation of the phenol to form a chloromethylcatechol. epa.gov Studies on related compounds, such as p-chlorocresol, have demonstrated that aerobic degradation can proceed via two distinct pathways: one involving reductive dehalogenation to form m-cresol (B1676322), which is then funneled into a catechol degradation pathway, and another involving the oxidation of the methyl group to form 4-chlorobenzoate. nih.govwikipedia.org
The degradation of 4-chloro-2-methylphenol (B52076), a close structural isomer of this compound, has been shown to proceed through its conversion to 5-chloro-3-methylcatechol (B1196421). epa.gov This intermediate then undergoes ring cleavage. Given the structural similarities, it is highly probable that the aerobic degradation of this compound is initiated by a phenol hydroxylase to form 3-chloro-5-methylcatechol . This intermediate would then be channeled into a ring-cleavage pathway.
The general aerobic degradation pathways for chlorophenols are well-established, providing a framework for understanding the fate of this compound.
| Degradation Pathway Type | Key Initial Reaction | Common Intermediates | Oxygen Requirement |
| Ortho-cleavage | Intradiol ring fission of catechol | Chloromuconic acids, dienelactones | Aerobic |
| Meta-cleavage | Extradiol ring fission of catechol | Hydroxymuconic semialdehydes | Aerobic |
| Methyl group oxidation | Oxidation of the methyl substituent | Chloro-hydroxybenzoic acids | Aerobic |
| Reductive dehalogenation | Removal of chlorine atom | Methylphenols (cresols) | Can occur aerobically |
Under anaerobic conditions, the biodegradation of chlorophenols often follows a different route, primarily characterized by reductive dechlorination. nih.gov In this process, the chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom, a reaction carried out by anaerobic microbial consortia. nih.gov This initial dehalogenation step is crucial as it reduces the toxicity of the compound and makes the resulting phenolic structure more amenable to subsequent anaerobic breakdown. nih.gov
For other chlorophenols, anaerobic degradation has been shown to proceed through initial dechlorination to phenol, followed by carboxylation to 4-hydroxybenzoate, and subsequent dehydroxylation to benzoate, which is then mineralized to methane (B114726) and carbon dioxide. nih.gov It is plausible that this compound is first reductively dehalogenated to 3-methylphenol (m-cresol) by anaerobic consortia. This m-cresol can then be further metabolized under anaerobic conditions.
While specific studies detailing the complete metabolic pathway of this compound are limited, the intermediates can be inferred from the degradation of analogous compounds. The initial and key intermediate in the aerobic degradation of chlorophenols is typically a chlorocatechol. d-nb.infonih.gov For this compound, the likely primary intermediate is 3-chloro-5-methylcatechol .
Following the formation of this catechol, subsequent metabolites depend on whether the ortho- or meta-cleavage pathway is utilized.
Ortho-cleavage pathway : The cleavage of 3-chloro-5-methylcatechol would likely produce a chloro-methyl-substituted muconic acid . Subsequent enzymatic reactions would lead to the formation of intermediates such as dienelactones and eventually maleylacetate (B1240894) , which can then enter the Krebs cycle. nih.gov
Meta-cleavage pathway : This pathway would result in the formation of a chloro-methyl-substituted hydroxymuconic semialdehyde . d-nb.info In some instances, these can be dead-end products that are toxic to the microorganisms, but some bacteria possess the necessary enzymes to further metabolize them. d-nb.infoasm.org
In anaerobic degradation, the primary metabolite of this compound is expected to be 3-methylphenol (m-cresol) , resulting from reductive dechlorination. nih.govnih.gov Further anaerobic metabolism of m-cresol can lead to intermediates like 3-hydroxybenzoate. nih.gov
| Pathway | Parent Compound | Likely Primary Intermediate | Subsequent Potential Metabolites |
| Aerobic (Ortho-cleavage) | This compound | 3-Chloro-5-methylcatechol | Chloro-methyl-muconic acid, Dienelactone, Maleylacetate |
| Aerobic (Meta-cleavage) | This compound | 3-Chloro-5-methylcatechol | Chloro-methyl-hydroxymuconic semialdehyde |
| Anaerobic | This compound | 3-Methylphenol (m-cresol) | 3-Hydroxybenzoate |
The biodegradation of this compound is driven by a series of specific enzymes. The initial and most critical step in aerobic degradation is the hydroxylation of the phenol, catalyzed by phenol hydroxylases or monooxygenases . d-nb.infonih.gov These enzymes introduce a second hydroxyl group onto the aromatic ring, typically in the ortho position to the existing hydroxyl group, to form the corresponding catechol. d-nb.infonih.gov
Once the chloromethylcatechol intermediate is formed, the subsequent enzymatic steps are characteristic of the ortho- or meta-cleavage pathways:
Ortho-cleavage Pathway Enzymes :
Catechol 1,2-dioxygenase (or more specifically, chlorocatechol 1,2-dioxygenase ): This enzyme catalyzes the intradiol cleavage of the catechol ring between the two hydroxyl groups. nih.gov
Chloromuconate cycloisomerase : This enzyme converts the resulting chloromuconate into a dienelactone with the elimination of the chloride ion. nih.gov
Dienelactone hydrolase : This hydrolase opens the lactone ring to form maleylacetate. nih.gov
Maleylacetate reductase : This enzyme reduces maleylacetate to 3-oxoadipate, which can then be utilized in central metabolism. d-nb.info
Meta-cleavage Pathway Enzymes :
Catechol 2,3-dioxygenase : This enzyme catalyzes the extradiol cleavage of the catechol ring adjacent to one of the hydroxyl groups, forming a hydroxymuconic semialdehyde. d-nb.infoasm.org The functionality of this enzyme against chlorinated substrates can be a limiting factor, as the resulting acyl halide intermediates can be toxic and inactivate the enzyme. asm.org
In anaerobic degradation, the key enzymes are reductive dehalogenases , which catalyze the removal of chlorine atoms from the aromatic ring.
Identification of Metabolites and Intermediate Compounds
Role of Specific Bacterial Strains in this compound Degradation
While specific bacterial strains capable of degrading this compound as a sole carbon and energy source are not extensively documented, research on related compounds points to several bacterial genera with the metabolic potential. Genera such as Pseudomonas, Rhodococcus, Alcaligenes, and Thauera are well-known for their ability to degrade a wide range of phenolic and chlorophenolic compounds. d-nb.infofrontiersin.orgnih.govasm.org
Thauera sp. : A strain designated as DO, isolated from sludge, has been shown to degrade p-chlorocresol (4-chloro-3-methylphenol) under both aerobic and anaerobic conditions. nih.gov This suggests that members of the Thauera genus could potentially metabolize other chlorocresol isomers like this compound.
Rhodococcus sp. : Rhodococcus opacus 1CP is a well-studied strain capable of degrading various mono- and dichlorophenols. nih.govfrontiersin.org It possesses phenol hydroxylases that can act on chlorophenols to produce the corresponding chlorocatechols, which are then funneled into an ortho-cleavage pathway. frontiersin.org
Pseudomonas sp. : Various Pseudomonas species are known to degrade chlorophenols. For example, Pseudomonas cepacia has been shown to metabolize monochlorobiphenyls to chlorobenzoates and then to chlorocatechols, which are subsequently cleaved via a meta-pathway. nih.gov Comamonas testosteroni JH5 (formerly Pseudomonas) can mineralize mixtures of chloro- and methylphenols. asm.org
Anaerobic Consortia : The anaerobic degradation of this compound has been observed in mixed microbial consortia from anaerobic sludge, which included methanogenic archaea like Methanobrevibacter and Methanothrix. nih.gov This highlights the importance of synergistic interactions within microbial communities for the complete mineralization of such compounds under anaerobic conditions. nih.gov
Biotransformation in Fungi and Plants
The biotransformation of this compound, specifically by fungi and plants, is not extensively documented in dedicated studies. However, research on related chlorophenolic compounds provides insights into potential metabolic pathways.
Fungi, particularly strains of Aspergillus niger, have been shown to metabolize chlorinated aromatic compounds through processes like hydroxylation, dechlorination, and ring cleavage. sci-hub.se For instance, A. niger can hydroxylate chlorophenoxyacetic acids at various positions on the aromatic ring. sci-hub.se Studies on other chlorinated compounds, such as 2-chlorobenzoic and 3-chlorobenzoic acids, show that this fungus can transform them into intermediates like p-hydroxybenzoic acid and protocatechuic acid. sci-hub.se Higher fungi are recognized for their widespread ability to biosynthesize organohalogens, and their chloroaromatic metabolites can be found in the environment. sigmaaldrich.com This general metabolic capability suggests that fungi likely have pathways to transform this compound, although the specific metabolites have not been identified.
Information regarding the metabolism of this compound in plants is equally scarce. General studies on xenobiotic metabolism in plants indicate that they can take up and transform foreign organic compounds, often forming polar conjugates with endogenous molecules like carbohydrates and amino acids. portlandpress.com For the related herbicide 4-chloro-2-methylphenoxyacetate (MCPA), studies have identified 5-chloro-3-methylcatechol as an early intermediate in its oxidation by a soil pseudomonad, indicating a potential pathway for related chloromethylphenols. portlandpress.com
Environmental Fate Modeling and Prediction
Modeling and predictive studies are crucial for estimating the environmental behavior of this compound, including its persistence in the atmosphere, mobility in soil, and distribution in aquatic systems.
In the atmosphere, this compound is expected to exist primarily in the vapor phase. nih.gov Its persistence is largely determined by its reaction with photochemically-produced hydroxyl radicals. nih.gov The rate constant for this vapor-phase reaction has been estimated, allowing for the calculation of its atmospheric half-life. nih.gov This provides a measure of how long the compound is likely to persist in the air before being degraded.
| Parameter | Value | Source |
|---|---|---|
| Vapor-Phase Reaction Rate Constant with OH Radicals | 2.6 x 10-11 cm3/molecule-sec at 25 °C | nih.gov |
| Estimated Atmospheric Half-life | ~15 hours | nih.gov |
The persistence of this compound in soil appears to be influenced by soil conditions such as pH. One study found that its half-life was significantly shorter in basic soil compared to acidic soil. nih.gov
| Parameter | Value | Soil Type / Condition | Source |
|---|---|---|---|
| Soil Half-life | 2.1 days | Basic sandy silt loam | nih.gov |
| Soil Half-life | 12.5 days | Acidic sandy loam | nih.gov |
To estimate its mobility, Koc values of related isomers are often used as surrogates. These values suggest a medium to moderate mobility potential.
| Compound | CAS Number | Estimated Koc (L/kg) | Predicted Mobility Class | Source |
|---|---|---|---|---|
| 4-Chloro-2-methylphenol | 1570-64-5 | 401 | Medium / Moderately Mobile | oecd.org |
Once in water systems, the fate of this compound is determined by factors such as its water solubility, potential for volatilization, and degradation. It is known to be formed in chlorinated waters through the reaction of hypochlorite (B82951) with phenolic impurities. nih.gov Its estimated Henry's Law constant suggests that volatilization from water surfaces is a slow process. nih.gov For a model river, the volatilization half-life is estimated to be over three months. nih.gov
Studies have confirmed the presence of this compound in environmental water samples. For example, it was detected in surface waters from the New Calabar River and Orashi River in Nigeria. The compound is also a target analyte in methods for testing phenols in solid waste, indicating its relevance as an environmental contaminant. In wastewater, its degradation has been studied under various conditions, including anaerobic digestion in lab-scale reactors.
| Parameter | Value | Source |
|---|---|---|
| Estimated Henry's Law Constant | 4.6 x 10-7 atm-m3/mole | nih.gov |
| Estimated Volatilization Half-life (Model River) | 96 days | nih.gov |
Furthermore, environmental distribution modeling for the related isomer 4-chloro-2-methylphenol calculated that approximately 56% of the substance would be expected to partition to water, highlighting the aquatic environment as a significant sink for these types of compounds. oecd.org
Toxicological and Ecotoxicological Research
Mechanisms of Toxicity of Chlorophenols in Biological Systems
Chlorophenols, including 2-Chloro-5-methylphenol, exert their toxic effects through several key mechanisms at the cellular and molecular level. These mechanisms often involve disruption of fundamental biological processes, leading to cellular damage and dysfunction.
A primary mode of action for many chlorophenols is the uncoupling of oxidative phosphorylation in mitochondria. cdc.govinchem.orgsekj.org This process disrupts the vital link between electron transport and ATP synthesis, the cell's main energy currency. cdc.govresearchgate.net As weak acids, chlorophenols can cross the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP production. cdc.gov While the electron transport chain may even accelerate, the energy generated is released as heat instead of being stored in ATP. cdc.gov The potency of this uncoupling effect is generally related to the degree of chlorination on the phenol (B47542) molecule. inchem.orgoup.com For instance, pentachlorophenol (B1679276) is a significantly more potent uncoupler than dichlorophenols. inchem.org While some studies suggest that uncoupling of oxidative phosphorylation is the primary toxic mechanism for chlorophenols with two or more chlorine atoms, others indicate that even monochlorophenols possess uncoupling properties, albeit weaker. sekj.org At higher concentrations, after initially increasing oxygen consumption through uncoupling, these compounds can then inhibit cellular respiration. researchgate.net
The metabolic transformation of chlorophenols within an organism can lead to the formation of highly reactive electrophilic metabolites. nih.govcpcb.nic.inpjoes.com These metabolites, such as quinones and semiquinone radicals, are capable of binding to and damaging essential cellular macromolecules, including DNA. researchgate.netnih.gov This interaction can result in various forms of DNA damage, such as single and double-strand breaks and the oxidation of DNA bases. nih.govacademicjournals.org Studies have shown that chlorophenols can induce DNA damage in human cells in vitro. cdc.govacademicjournals.org For example, the transformation of pentachlorophenol (PCP) to tetrachlorohydroquinone (B164984) is believed to enhance its toxicity and carcinogenicity by inducing oxidative damage to cellular DNA. nih.gov The genotoxicity of chlorophenols is a significant concern, as DNA damage can lead to mutations and potentially contribute to the development of cancer. researchgate.netnih.gov
Formation of Electrophilic Metabolites and DNA Damage
Ecotoxicity Studies
The release of this compound into the environment poses a risk to various organisms. Ecotoxicity studies are crucial for understanding and predicting its environmental impact.
This compound is recognized as being very toxic to aquatic organisms. oecd.orgapolloscientific.co.ukfishersci.fioxfordlabfinechem.com
Toxicity to Daphnia: Studies on the crustacean Daphnia magna have demonstrated the acute and chronic toxicity of this compound. The 48-hour EC50 (the concentration causing an effect in 50% of the population) for Daphnia magna has been reported to be between 0.29 mg/L and 1.0 mg/L. oecd.orgenv.go.jp A 48-hour LC50 (lethal concentration for 50% of the population) was determined to be 290 µg/L (0.29 mg/L). env.go.jp In a reproduction test, 100% mortality was observed at concentrations of 1.8 mg/L and 3.2 mg/L after 48 hours. oecd.org For chronic effects, a 21-day No Observed Effect Concentration (NOEC) for reproductive inhibition in D. magna was found to be greater than 560 µg/L. env.go.jp
Toxicity to Fish: Acute toxicity tests on fish show a 96-hour LC50 ranging from 2.3 to 6.6 mg/L. oecd.org A chronic toxicity study established a No Observed Effect Concentration (NOEC) of 0.5 mg/L over 28 days, with observed effects including histopathological changes in the kidneys and liver. oecd.org Another study reported a 120-hour LC50 of 12,100 µg/L (12.1 mg/L) for the African clawed frog (Xenopus laevis). env.go.jp
Toxicity to Algae: The compound also affects aquatic primary producers. A 72-hour EC50 for growth inhibition in the green algae Desmodesmus subspicatus was reported as 26,900 µg/L (26.9 mg/L). env.go.jp The 96-hour EC50 for algae was 8.2 mg/l, with an EC10 of 0.89 mg/l. oecd.org
Interactive Data Table: Aquatic Toxicity of this compound
| Organism | Test Duration | Endpoint | Concentration (mg/L) | Reference |
| Daphnia magna | 48 hours | EC50 | 0.29 - 1.0 | oecd.orgenv.go.jp |
| Daphnia magna | 21 days | NOEC (reproduction) | >0.56 | env.go.jp |
| Fish (unspecified) | 96 hours | LC50 | 2.3 - 6.6 | oecd.org |
| Fish (unspecified) | 28 days | NOEC | 0.5 | oecd.org |
| Xenopus laevis | 120 hours | LC50 | 12.1 | env.go.jp |
| Desmodesmus subspicatus | 72 hours | EC50 (growth inhibition) | 26.9 | env.go.jp |
| Algae (unspecified) | 96 hours | EC50 | 8.2 | oecd.org |
| Algae (unspecified) | 96 hours | EC10 | 0.89 | oecd.org |
Information on the direct toxicity of this compound to soil organisms is limited. oecd.org However, its fate in soil suggests that biodegradation can be an important process, with reported half-lives of 1.4 to 4.2 days depending on soil type. atamanchemicals.com One study on the related compound p-chloro-m-cresol (Chlorocresol) found a 14-day EC50 of 27.7 mg/kg of dry weight soil for growth reduction in the terrestrial plant Brassica napus. europa.eu For soil microorganisms, a 28-day NOEC of 30 mg/kg was determined for effects on nitrogen mineralization. europa.eu Given the lack of specific data for this compound, the equilibrium partitioning method has been used to estimate a Predicted No Effect Concentration for soil (PNECsoil) of 0.36 mg/kg. oecd.org
Quantitative Structure-Activity Relationship (QSAR) Models for Ecotoxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity, including toxicity, of chemicals based on their molecular structure. ecetoc.org For this compound, several QSAR studies have been conducted to predict its ecotoxicity towards various aquatic organisms. These models correlate molecular descriptors, which are numerical representations of a molecule's properties, with observed toxicity endpoints.
One common approach involves using the n-octanol-water partition coefficient (log K_ow_ or log P) as a primary descriptor, representing the hydrophobicity of a chemical. jst.go.jp In a study predicting the toxicity of 250 phenolic compounds to the ciliate Tetrahymena pyriformis, this compound was included in the dataset. ut.ac.irnih.gov The research aimed to develop robust QSAR models using descriptors like logP combined with others derived from software such as Molconn-Z. ut.ac.ir Models were developed using multiple linear regression (MLR) and partial least squares (PLS) regression to establish a mathematical relationship between the chemical structure and the 50% growth inhibitory concentration (IGC_50_). ut.ac.ir For this compound, an experimental toxicity value (pIGC_50_) of 0.39 was reported in this dataset. ut.ac.irnih.govscholarsresearchlibrary.com
Another study focused on developing QSAR models for the toxicity of phenols and anilines towards the green algae Chlorella vulgaris. imist.ma This research utilized quantum chemical descriptors, which provide insight into the electronic properties of the molecules. imist.ma The toxicity was expressed as pIC_50_ (the negative logarithm of the 50% inhibitory concentration). For this compound, the study reported experimental pIC_50_ and pIC_20_ values of 0.8930 and 1.2366, respectively. imist.ma
Further research has employed genetic algorithms (GA) and artificial neural networks (ANN) to create "global" QSAR models capable of predicting the toxicity of a wide range of phenols. nih.gov These advanced methods can capture both linear and nonlinear relationships between molecular descriptors and toxicity. nih.gov In one such study, this compound was part of a large dataset used to train and validate these complex models, which often provide more accurate predictions than simpler linear models. nih.govntua.gr
The table below summarizes the ecotoxicity data for this compound as reported in various QSAR studies.
| Organism | Toxicity Endpoint | Experimental Value | Reference |
|---|---|---|---|
| Tetrahymena pyriformis | pIGC50 (log(1/IGC50) in mmol/L) | 0.39 | ut.ac.ir, nih.gov, scholarsresearchlibrary.com |
| Chlorella vulgaris | pIC50 | 0.8930 | imist.ma |
| Chlorella vulgaris | pIC20 | 1.2366 | imist.ma |
Toxicokinetics and Biotransformation in Organisms
The potential for a chemical to accumulate in living organisms is a key aspect of its toxicokinetic profile. For this compound, this is often estimated using the Bioconcentration Factor (BCF), which measures the chemical's concentration in an organism relative to its concentration in the surrounding water. Studies have reported BCF values for this compound ranging from 1.2 to 4.7. nih.gov According to established classification schemes, these low BCF values suggest that the potential for bioconcentration of this compound in aquatic organisms is low. nih.gov
The mobility of the compound in the environment, which influences its uptake by organisms, is related to its physical properties. Its water solubility suggests it is likely to be mobile in the environment. fishersci.com The distribution of related chlorophenols has been modeled using fugacity calculations, which predict the partitioning of a chemical between different environmental compartments like air, water, soil, and sediment. oecd.org For the related compound 4-chloro-2-methylphenol (B52076), it is expected to distribute primarily into water (56%) and air (33%). oecd.org
Once absorbed, organisms can metabolize (biotransform) chemicals into other substances, which are then typically excreted. While specific metabolism studies on this compound are not extensively detailed in the available literature, research on closely related compounds provides insight into potential pathways.
For instance, the metabolism of the isomer 4-chloro-2-methylphenol has been studied in the Gram-negative bacterium Alcaligenes eutrophus and other soil microbes. uni-stuttgart.denih.gov In one bacterial strain isolated from activated sludge, 4-chloro-2-methylphenol was found to be metabolized through an inducible pathway involving a modified ortho-cleavage route. nih.gov This process involves the enzymatic breaking of the aromatic ring. Similarly, the degradation of 4-chloro-2-methylphenoxyacetic acid (MCPA) by Alcaligenes eutrophus involves the initial cleavage of the ether bond to form 4-chloro-2-methylphenol, which is then further metabolized. uni-stuttgart.de
In mammalian systems, data on the isomer 4-chloro-3-methylphenol (B1668792) (p-chloro-m-cresol or PCMC) indicates that it is rapidly metabolized and eliminated. atamanchemicals.com Studies in rats showed that PCMC was quickly excreted through the kidneys, with no evidence of accumulation in fatty or hepatic tissues after prolonged exposure. atamanchemicals.com This suggests an efficient metabolic and excretory pathway for this related chlorophenol in mammals. atamanchemicals.com
Additionally, chlorinated phenols as a class can undergo photolysis in aqueous solutions when exposed to ultraviolet radiation, leading to the substitution of chlorine atoms with hydroxyl groups and subsequent polymer formation. nih.gov
Applications and Advanced Research Directions
Role as an Intermediate in Complex Organic Synthesis
2-Chloro-5-methylphenol is a valuable intermediate in the multi-step synthesis of a wide array of organic compounds. nordmann.globalthermofisher.com Its phenolic hydroxyl group and the chloro-substituent on the aromatic ring are key reactive sites for constructing elaborate molecular architectures.
As a pharmaceutical intermediate, this compound is utilized in the creation of active pharmaceutical ingredients (APIs) and their precursors. nordmann.globalthermofisher.comchemicalbook.com Research has demonstrated its role in the synthesis of troarylpyrazoles, a class of compounds investigated for their potential as anti-cancer agents. pharmaffiliates.com It is also used in synthesizing the kinase domain of the receptor-interacting protein 1 (RIP1), a target of interest in drug development. pharmaffiliates.com
One notable synthetic application involves the reaction of this compound with epichlorohydrin (B41342) to form 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane. This epoxide derivative is a crucial intermediate for producing certain pharmaceutical compounds through subsequent ring-opening reactions.
The agrochemical industry utilizes this compound as a key starting material for certain crop protection products. It is a documented precursor in the synthesis of the herbicide carfentrazone-ethyl. researchgate.netgoogle.comgoogle.com The synthesis pathway involves multiple steps where the this compound moiety is incorporated into a complex triazolinone structure. google.comchemicalbook.com Carfentrazone-ethyl functions as a contact proherbicide that inhibits protoporphyrinogen (B1215707) oxidase, leading to membrane disruption in targeted weeds. nih.gov The commercial importance of such herbicides drives research into optimizing their synthesis from precursors like this compound. researchgate.net
| Herbicide | Precursor | Mode of Action |
| Carfentrazone-ethyl | This compound | Protoporphyrinogen oxidase (PPO) inhibitor nih.gov |
In the field of polymer chemistry, this compound is used in the manufacture of specialized resins. It is among the chloro-substituted phenols suitable for creating phenol-aldehyde resins. google.com These resins can be further processed to produce epoxy novolaks, which are polymers with high performance characteristics, such as excellent thermal and chemical resistance, making them valuable in coatings, adhesives, and composite materials. google.com
The reactivity of this compound allows it to be a precursor for a variety of other molecules with demonstrated or potential biological activity. For instance, it has been used in the laboratory synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE), a precursor for synthesizing radiolabeled and unlabeled alkylsulfonyl-DDEs, which are of interest in toxicological research. chemicalbook.comsigmaaldrich.comchemsrc.com The synthesis of various derivatives allows researchers to explore structure-activity relationships, potentially leading to the discovery of new compounds with applications in medicine or agriculture. smolecule.comsmolecule.com
Formation of Polymers and Resins
Industrial Research and Development Implications
The industrial utility of this compound stimulates ongoing research and development aimed at process optimization and new product discovery. lookchem.com A significant area of R&D focuses on improving the efficiency and selectivity of synthesis routes for its derivatives, such as the herbicide carfentrazone-ethyl. researchgate.netgoogle.com Research into catalysis, including the use of polymeric sulfides, aims to achieve higher yields of specific isomers during the chlorination of phenols, which is crucial for producing commercially important chemicals. mdpi.com The demand for this compound and its derivatives is significant enough to warrant market analysis and trend forecasting, indicating its stable role in the chemical industry. prof-research.com
Advanced Remediation and Treatment Technologies
The presence of this compound and other chlorophenols in industrial wastewater has prompted research into effective degradation and removal technologies. Chlorinated phenols can be byproducts of various industrial processes and their release into the environment is a significant concern. ekb.eg
Advanced Oxidation Processes (AOPs) have been shown to be effective for its degradation. One study detailed the sonochemical degradation of this compound in an aqueous solution. chemicalbook.comchemdad.comnih.gov This process, which uses ultrasonication in the presence of titanium dioxide (TiO₂) and hydrogen peroxide (H₂O₂), was found to follow pseudo-first-order kinetics. nih.gov The combination of US/TiO₂/H₂O₂ achieved a significantly higher degradation rate than systems using only US/TiO₂ or US/H₂O₂. nih.gov
| Degradation System | Degradation Rate Constant (min⁻¹) |
| US/H₂O₂ | 5.5 x 10⁻³ |
| US/TiO₂ | 1.01 x 10⁻² |
| US/TiO₂/H₂O₂ | 2.66 x 10⁻² |
| Data from a study on sonochemical degradation. nih.gov |
Bioremediation presents another promising and environmentally friendly approach. Research has demonstrated that a consortium of bacteria was able to completely mineralize this compound over a ten-day period. researchgate.net Phycoremediation, which utilizes algae to break down or sequester pollutants, is also being explored as a sustainable technology for treating water contaminated with phenolic compounds. ekb.eg These advanced technologies offer more sustainable alternatives to conventional treatment methods, which often just transfer pollutants from one phase to another. ekb.eg
Bioremediation Strategies
Bioremediation presents an eco-friendly and cost-effective approach to the degradation of chlorinated phenols, which are recognized as persistent and toxic environmental pollutants. d-nb.inforesearchgate.net The microbial degradation of these compounds, including this compound (also known as 6-chloro-m-cresol), involves various metabolic pathways and is a key area of research. d-nb.infonih.gov
Research has demonstrated the feasibility of anaerobically degrading this compound in hybrid up-flow anaerobic sludge blanket (HUASB) reactors under thermophilic conditions (55±3°C). researchgate.net In one study, the compound's reduction was successfully monitored, with an optimal hydraulic retention time (HRT) observed at 24 hours and an optimal substrate-to-co-substrate (glucose) ratio of 1:100. researchgate.net The microbial communities within these systems, often composed of bacteria like thermophilic Methanobrevibacter and Methanothrix, are crucial for the breakdown process. researchgate.net
The degradation pathways for chloromethylphenols can be complex. For instance, the metabolism of a related compound by a Pseudomonas species involves the formation of 5-chloro-3-methylcatechol (B1196421), which is then further processed. epa.gov Generally, bacterial degradation can be initiated by monooxygenases that hydroxylate the aromatic ring, leading to intermediates that undergo ring cleavage. d-nb.info The success of bioremediation often depends on factors such as the concentration of the pollutant, the presence of co-substrates, and the acclimation of the microbial population. epa.gov
Table 1: Anaerobic Biodegradation of this compound
| Parameter | Finding | Reference |
|---|---|---|
| Reactor Type | Hybrid Up-flow Anaerobic Sludge Blanket (HUASB) | researchgate.net |
| Temperature | Thermophilic (55±3°C) | researchgate.net |
| Optimal HRT | 24 hours | researchgate.net |
| Optimal Substrate/Co-substrate Ratio | 1:100 | researchgate.net |
Advanced Oxidation Processes for Water Treatment
Advanced Oxidation Processes (AOPs) are highly effective technologies for treating wastewater containing recalcitrant organic pollutants like this compound. nih.govresearchgate.net These processes are characterized by the in-situ generation of extremely reactive species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize complex organic molecules, ideally to carbon dioxide, water, and inorganic ions. researchgate.netingentaconnect.com
Various AOPs have been investigated for the degradation of chlorophenols, including:
Fenton and Photo-Fenton Processes: These methods use hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. researchgate.netnycu.edu.tw The efficiency is highly dependent on pH, typically optimal in the range of 2 to 4. nycu.edu.tw The addition of UV light (photo-Fenton) can enhance the process significantly. nih.govresearchgate.net
Ozonation: Processes involving ozone (O₃), often combined with UV light (O₃/UV) or hydrogen peroxide, are also powerful AOPs for degrading chlorophenols. nih.govbioline.org.br
Photocatalysis: Heterogeneous photocatalysis, often using semiconductors like TiO₂, is another promising AOP. researchgate.net
Ultrasonication: The application of ultrasound can generate hydroxyl radicals and has been used to degrade chlorinated organics, sometimes in combination with Fenton-like conditions. ingentaconnect.comnycu.edu.tw
Studies on related chlorophenols provide insight into the efficacy of these methods. For p-chlorophenol, the UV/Fenton and UV/H₂O₂/O₃ processes were found to be highly effective, achieving complete degradation in as little as 15 minutes under optimal conditions and significant mineralization (92.1% TOC removal) after 60 minutes. nih.gov For 2-chlorophenol, a combined ultrasound/Fenton process decomposed over 99% of the initial compound. nycu.edu.tw The degradation kinetics often follow first-order models, with the rate influenced by factors such as pH, oxidant concentration, and catalyst dosage. bioline.org.br
Table 2: Comparison of AOPs for Chlorophenol Degradation
| AOP Method | Key Reactants | Typical Optimal pH | Noteworthy Findings | References |
|---|---|---|---|---|
| UV/Fenton | UV, H₂O₂, Fe²⁺ | Acidic (e.g., 3) | Complete degradation of p-chlorophenol in 15 min. | nih.gov |
| UV/H₂O₂/O₃ | UV, H₂O₂, O₃ | - | High mineralization efficiency for p-chlorophenol. | nih.gov |
| Ultrasound/Fenton | Ultrasound, H₂O₂, Fe²⁺ | Acidic (e.g., 3) | >99% decomposition of 2-chlorophenol. | nycu.edu.tw |
Computational Chemistry and Molecular Modeling
Computational methods provide powerful insights into the molecular properties and environmental behavior of this compound, complementing experimental research.
DFT Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. acs.orgresearchgate.net DFT calculations have been systematically applied to the entire series of 19 chlorophenol congeners to understand how the number and position of chlorine atoms affect molecular stability and reactivity. acs.org
Key findings from DFT studies on chlorophenols include:
Molecular Geometry and Stability: The calculations help determine stable molecular structures and identify the influence of intramolecular hydrogen bonding, particularly in ortho-substituted chlorophenols, which affects their stability. acs.orgresearchgate.net
Electronic Properties: DFT is used to calculate crucial electronic descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comimist.ma The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity; a smaller gap suggests higher polarizability and reactivity. mdpi.com
Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps, derived from DFT, visualize the charge distribution on the molecule, indicating electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.comiucr.org These maps help predict sites susceptible to electrophilic or nucleophilic attack. For example, in para-chlorophenol, the chlorine atom reduces the electron density of the hydroxyl oxygen, weakening its hydrogen bonding potential. mdpi.com
Table 3: Selected Quantum Chemical Descriptors from DFT Calculations
| Molecule/Family | Calculated Property | Significance | Reference |
|---|---|---|---|
| Chlorophenols | HOMO-LUMO Gap (ΔE) | Predicts chemical reactivity and stability. | mdpi.com |
| Chlorophenols | Molecular Electrostatic Potential (MEP) | Identifies reactive sites for chemical interactions. | mdpi.comiucr.org |
| ortho-Chlorophenols | Intramolecular H-bonding | Increases molecular stability compared to other isomers. | acs.orgresearchgate.net |
Molecular Dynamics Simulations for Environmental Fate Prediction
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique is invaluable for predicting the environmental fate of pollutants like this compound by simulating their interactions within complex environmental matrices such as soil and water. mdpi.comdefra.gov.uk
MD simulations can elucidate:
Adsorption Mechanisms: By simulating the interaction between a pollutant molecule and a surface (e.g., clay minerals in soil), MD can reveal the binding energies and preferred orientations. For instance, simulations of phenol (B47542) and para-chlorophenol on sepiolite (B1149698) clay showed that phenol binds more strongly due to stronger hydrogen bonding and electrostatic interactions, whereas the chlorine in para-chlorophenol introduces steric hindrance. mdpi.com
Transport and Distribution: These simulations help in understanding the mobility of a compound in different media. unl.pt The data generated can be used as input for larger-scale environmental fate models that predict the distribution of chemicals between air, water, and soil, and estimate their potential for long-range transport. defra.gov.uk
QSAR and QSPR Studies for Predicting Biological Activity and Fate
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.compsu.edu These models are widely used to predict the toxicity and environmental fate of chemicals like this compound, reducing the need for extensive experimental testing. imist.mamdpi.com
For this compound and its isomers, QSAR/QSPR models have been developed to predict various endpoints:
Toxicity: Models have been constructed to predict the acute toxicity of phenols towards organisms like the alga Chlorella vulgaris. imist.ma These models use molecular descriptors derived from DFT calculations or other methods to quantify chemical structure.
Environmental Properties: QSPR models have successfully predicted environmentally important properties such as the octanol/water partition coefficient (log Kₒw) and the soil sorption coefficient (log Kₒc) for chlorophenols. mdpi.com
Model Development: Various statistical methods are employed, including Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), with SVMs and ANNs often showing superior predictive ability. imist.mapsu.edu
Table 4: this compound in QSAR/QSPR Datasets
| Study Type | Predicted Property | Model Used | Compound Included in Dataset | Reference |
|---|---|---|---|---|
| QSAR | Toxicity (pIC₅₀) vs. Chlorella vulgaris | MLR, MNLR, ANN | Yes | imist.ma |
| QSAR | Toxicity of phenols | SVM, RBFNN, MLR | Yes | psu.edu |
| QSPR | Octanol/water partition coefficient (log Kₒw) | Poset-QSSPR | Yes (as part of chlorophenol class) | mdpi.com |
| QSAR | Toxicity of phenols | ETA Indices | Yes | biochempress.com |
Emerging Research Areas
While much research has focused on the degradation and toxicity of this compound, emerging studies are exploring its potential as a building block in the synthesis of high-value molecules.
One notable area is its use as a precursor in medicinal chemistry. Research has indicated that this compound is an organic compound used in the synthesis of certain triarylpyrazoles, which have been investigated as potential anti-cancer agents. Furthermore, a derivative, 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol, has been identified as a possible precursor in the synthesis of Bupranolol, a non-selective beta blocker used to manage cardiovascular conditions. mdpi.com
Additionally, research into derivatives of similar structures suggests potential new applications. For example, the related compound 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and an ability to prevent biofilm formation. jmb.or.kr This raises the possibility that novel derivatives of this compound could be synthesized and explored for unique antimicrobial or other therapeutic properties. The development of novel catalysts and synthetic pathways continues to be an active field, potentially unlocking new uses for this versatile chemical intermediate. cjcatal.com
Studies on Natural Occurrence and Biosynthesis (e.g., Fungal Metabolites)
While many phenolic compounds are known to be synthesized by plants and microorganisms, the natural occurrence of this compound is not well-documented in scientific literature. It is primarily recognized as a synthetic compound. However, research into fungal metabolites has identified structurally similar compounds, suggesting that pathways for the biosynthesis of chlorinated phenols exist in nature.
A notable example is the compound 2-chloro-5-methylbenzene-1,3-diol , which has been identified as a secondary metabolite produced by the endophytic fungus Aspergillus sp., isolated from the roots of Heliotropium indicum. This indicates that fungi possess the enzymatic machinery to perform chlorination of phenolic precursors. The biosynthesis of such compounds is of interest as it may involve halogenase enzymes that could be harnessed for biocatalytic processes.
Furthermore, this compound can be formed in the environment through non-biological processes. It has been detected in chlorinated waters as a result of the reaction between hypochlorite (B82951) (used for disinfection) and naturally occurring phenolic impurities like m-cresol (B1676322). nih.gov
The study of fungal metabolites continues to be an active area of research, and it remains possible that this compound could be identified as a natural product in the future. The hypothetical biosynthetic pathway could involve the chlorination of a precursor like m-cresol by a fungal halogenase enzyme.
Investigation of Analogues and Derivatives with Modified Bioactivity
This compound serves as a valuable starting material or intermediate in the synthesis of a variety of analogues and derivatives that exhibit modified and often enhanced biological activities. Researchers have systematically modified its structure to develop compounds for pharmaceutical and other applications.
Pharmaceutical Derivatives:
A significant area of research has been the use of this compound to create precursors for active pharmaceutical ingredients (APIs). A prominent example is its role in the synthesis of the beta-blocker Bupranolol .
Bupranolol Precursor: this compound is reacted with a chloropropanediol derivative to form 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol . mdpi.comresearchgate.net This diol is a direct precursor to Bupranolol, a non-selective beta-blocker. mdpi.comresearchgate.netresearchgate.net The enantiomers of Bupranolol have been shown to possess different cardiostimulatory properties, highlighting the importance of stereochemistry in its biological activity. mdpi.com
Anticancer Agents: The compound is used as a building block for troarylpyrazoles , which have been investigated as potential anti-cancer agents. pharmaffiliates.com
Neuropharmacological Agents: Derivatives containing a piperidine (B6355638) ring have been synthesized and evaluated for their effects on the central nervous system. For instance, 4-(2-Chloro-5-methylphenoxy)piperidine is being studied for its potential to treat neuropsychiatric disorders like anxiety and depression due to its interaction with neurotransmitter systems. smolecule.com
Derivatives with Antimicrobial Activity:
The modification of this compound has also led to compounds with potential antimicrobial properties.
Piperidine Derivatives: Compounds such as 3-(2-Chloro-5-methylphenoxy)piperidine (B1648662) are being investigated for their antifungal activity. The proposed mechanisms for these derivatives include the inhibition of enzymes crucial for microbial survival or the disruption of the cell cycle, leading to apoptosis in the pathogenic organism.
The table below summarizes key derivatives of this compound and their modified bioactivities.
| Derivative Name | Modification | Modified Bioactivity | Application/Research Area | Reference |
|---|---|---|---|---|
| Bupranolol | Ether linkage to a propanolamine (B44665) side chain | Non-selective beta-adrenergic receptor antagonist | Cardiovascular medicine (beta-blocker) | mdpi.comresearchgate.net |
| 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol | Addition of a propanediol (B1597323) group | Intermediate with no direct bioactivity cited, precursor function | Pharmaceutical synthesis | mdpi.comresearchgate.net |
| Troarylpyrazoles | Incorporation into a pyrazole (B372694) ring system | Anticancer properties | Oncology research | pharmaffiliates.com |
| 4-(2-Chloro-5-methylphenoxy)piperidine | Ether linkage to a piperidine ring | Neuropharmacological activity | Potential treatment for anxiety and depression | smolecule.com |
| 3-(2-Chloro-5-methylphenoxy)piperidine | Ether linkage to a piperidine ring | Antifungal properties | Antimicrobial research |
Q & A
Q. What are the recommended analytical techniques for characterizing 2-Chloro-5-methylphenol in synthetic chemistry?
To confirm purity and structure, use nuclear magnetic resonance (NMR) for proton and carbon environments, Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis, and gas chromatography-mass spectrometry (GC-MS) for quantification. Cross-reference spectral data with standardized environmental analysis protocols, such as those employing certified reference materials (e.g., CAS 615-74-7) . For crystalline samples, single-crystal X-ray diffraction with refinement via SHELXL can resolve structural ambiguities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Given its WGK 3 classification (severely hazardous to water), use fume hoods, nitrile gloves, and eye protection. Store separately from oxidizing agents and food products. Monitor airborne concentrations via gas chromatography in poorly ventilated areas. Toxicity data suggest acute oral (LD50) and dermal risks, necessitating adherence to OSHA HCS guidelines .
Q. How can researchers optimize synthetic routes for this compound derivatives in medicinal chemistry?
Utilize regioselective electrophilic substitution to introduce functional groups at the para-methyl or ortho-chloro positions. For example, coupling with glycidol derivatives under basic conditions yields β-blocker intermediates like rupranolol. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization (mp 46–48°C) .
Advanced Research Questions
Q. What experimental designs are effective for studying anaerobic degradation of this compound in wastewater systems?
Employ hybrid up-flow anaerobic sludge blanket (HUASB) reactors at 35°C with a hydraulic retention time of 24–48 hours. Use gas chromatography to quantify methane/CO2 production and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify intermediates like 4-chloro-2-nitrophenol. Validate microbial consortia via 16S rRNA sequencing .
Q. How do sonochemical degradation mechanisms of this compound vary under TiO₂/H₂O₂ catalysis?
Ultrasound irradiation (20–40 kHz) generates hydroxyl radicals (•OH) via cavitation, enhancing degradation efficiency. Optimize TiO₂ loading (0.5–1.5 g/L) and H₂O₂ concentration (2–4 mM) at pH 6–7. Monitor degradation kinetics using UV-Vis spectroscopy (λ = 270 nm) and identify byproducts (e.g., quinones) via high-resolution mass spectrometry (HRMS) .
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
For polymorph studies, grow crystals via slow evaporation in ethanol/water mixtures. Collect intensity data with Mo-Kα radiation (λ = 0.71073 Å) and refine using SHELXL-2018/3. Address disorder in methyl/chloro substituents with isotropic displacement parameters. Validate hydrogen bonding via ORTEP-3 graphical models .
Q. How does this compound interact with environmental matrices in analytical chemistry?
Develop solid-phase extraction (SPE) protocols using C18 cartridges for soil/water samples. Quantify via GC-electron capture detector (ECD) with a DB-5MS column (30 m × 0.25 mm). Calibrate against NIST-traceable standards and validate recovery rates (85–110%) in spiked matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
